molecular formula C17H20N2O3S B4482171 N,N,3-TRIMETHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE

N,N,3-TRIMETHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B4482171
M. Wt: 332.4 g/mol
InChI Key: YFBWRLFYEZYVIC-UHFFFAOYSA-N
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Description

N,N,3-TRIMETHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE: is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a benzenesulfonamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-TRIMETHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, including the introduction of methyl groups and the formation of the benzenesulfonamido group. Common reagents used in these reactions include methylating agents and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: N,N,3-TRIMETHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines, and electrophiles such as alkyl halides, under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N,N,3-TRIMETHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.

Biology: In biology, this compound may be used in studies related to enzyme inhibition or protein interactions. Its ability to interact with biological molecules makes it a useful tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine: In medicine, this compound may have potential applications as a drug candidate. Its unique chemical properties could be harnessed to develop new treatments for various diseases, particularly those involving enzyme dysregulation or protein misfolding.

Industry: In industry, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,3-TRIMETHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N,3-Trimethylbenzenamine: This compound shares a similar core structure but lacks the benzenesulfonamido group.

    N,N-Dimethyl-3-toluidine: Another structurally related compound with similar reactivity but different functional groups.

    Benzamide, N,N,3-trimethyl-: This compound is closely related but has variations in the substitution pattern on the benzamide core.

Uniqueness: N,N,3-TRIMETHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of the benzenesulfonamido group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N,N,3-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-12-14(17(20)18(2)3)10-11-16(13)19(4)23(21,22)15-8-6-5-7-9-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBWRLFYEZYVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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